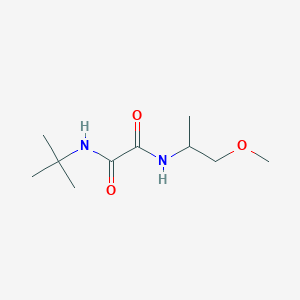

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide

Description

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone substituted with a tert-butyl group and a 1-methoxypropan-2-yl moiety. Oxalamides are versatile compounds with applications spanning flavoring agents, pharmaceuticals, and materials science due to their structural flexibility and tunable properties.

Properties

IUPAC Name |

N'-tert-butyl-N-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-7(6-15-5)11-8(13)9(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWSNLPKQABKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of tert-butylamine with 1-methoxypropan-2-ylamine in the presence of oxalyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide with oxalamides of documented relevance, categorized by functional groups and applications:

Flavoring Agents

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Structure : Aromatic (2,4-dimethoxybenzyl) and heteroaromatic (pyridyl) substituents.

- Application : Potent umami flavor enhancer (Savorymyx® UM33) approved by FEMA and EFSA.

- Key Data: NOEL: 100 mg/kg bw/day (rat studies) with a safety margin >33 million . Metabolism: Rapid hydrolysis to non-toxic metabolites, supporting regulatory approval .

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

- Structure : Methyl-substituted methoxybenzyl and pyridyl groups.

- Application : Flavoring agent with similar metabolic pathways to S334.

- Key Data: Safety margin of 500 million based on NOEL extrapolation .

- Contrast : The absence of aromatic rings in the target compound may lower bioaccumulation risks but reduce flavor receptor binding affinity .

Antiviral and Antimicrobial Agents

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

- Structure : Chlorophenyl and isoindoline-dione substituents.

- Application : Antimicrobial agent with activity against bacterial strains.

- Synthesis : Recrystallized in THF for purity optimization .

- Contrast : The 1-methoxypropan-2-yl group in the target compound could reduce cytotoxicity compared to GMC-3’s electrophilic isoindoline-dione moiety .

Enzyme Inhibitors and Coordination Ligands

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)

H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide)

- Structure : Carboxyphenyl and hydroxyethyl groups.

- Application : Ligand for Cu(II) coordination polymers with magnetic properties.

- Key Data : Forms 2D frameworks via flexible cis-trans isomerization .

- Contrast : The target compound’s methoxypropan-2-yl group lacks the coordination sites (carboxyl/hydroxyl) critical for metal binding in H3obea .

Research Implications and Gaps

While this compound lacks direct experimental data in the reviewed literature, its structural features align with compounds validated for flavoring, antiviral, and enzymatic applications. Future studies should prioritize:

Biological Activity

N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 241.32 g/mol. The compound features a tert-butyl group and a methoxypropan-2-yl moiety, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, it was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of migration |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, thereby potentially mitigating inflammatory responses.

Study 1: Anticancer Activity in MDA-MB-231 Cells

In a recent study, this compound was tested against MDA-MB-231 cells, a model for triple-negative breast cancer. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.

Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory effects of the compound. When administered to macrophages stimulated with lipopolysaccharides (LPS), this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles in animal models. However, further studies are required to evaluate long-term effects and any potential accumulation in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.